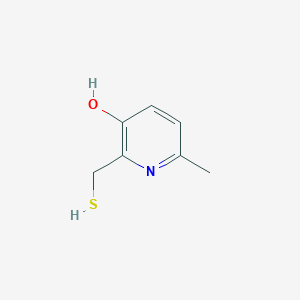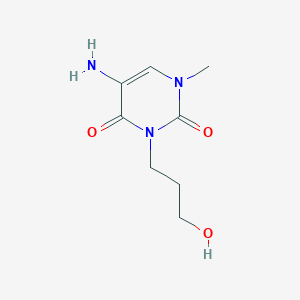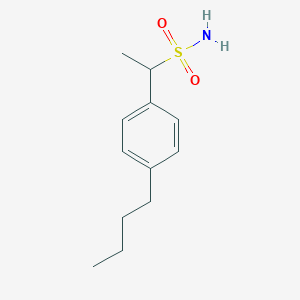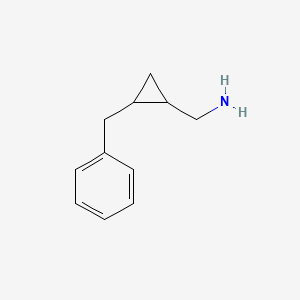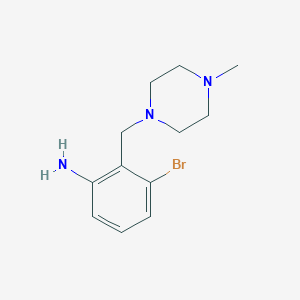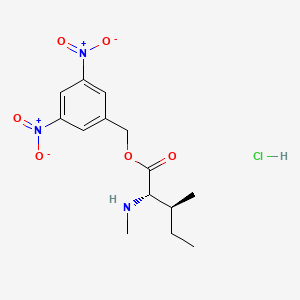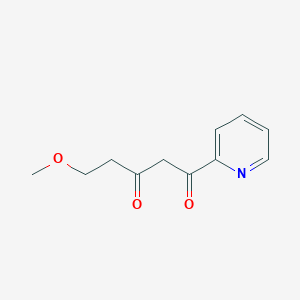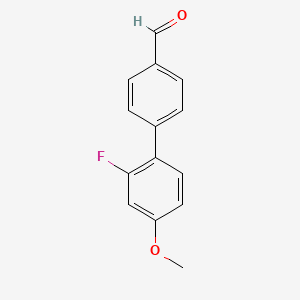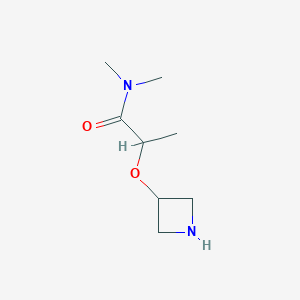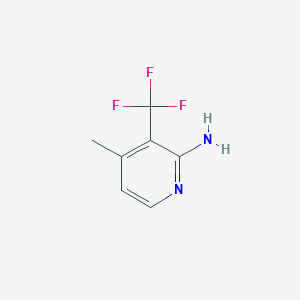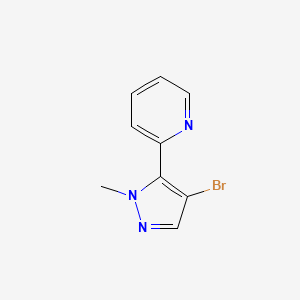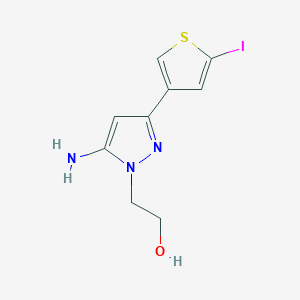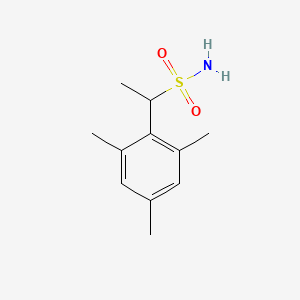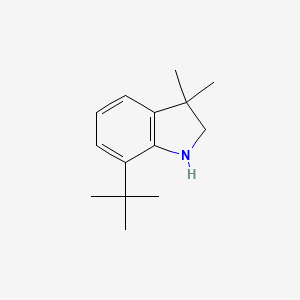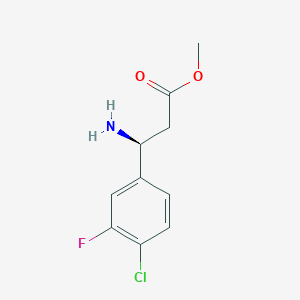
Methyl (S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate is a chemical compound with the molecular formula C10H11ClFNO2 It is a derivative of phenylalanine, a common amino acid, and features a chloro and fluoro substitution on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of 4-chloro-3-fluorobenzaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods offer higher yields and greater efficiency, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a variety of functional groups onto the phenyl ring.
科学的研究の応用
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substitutions on the phenyl ring enhance its binding affinity and specificity for these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-amino-3-(4-chloro-3-fluorophenyl)propanoate: This compound has a similar structure but differs in the position of the amino group.
Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate: This is another stereoisomer with different spatial arrangement of atoms.
Phenylalanine derivatives: Other derivatives of phenylalanine with various substitutions on the phenyl ring.
The uniqueness of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
特性
分子式 |
C10H11ClFNO2 |
|---|---|
分子量 |
231.65 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChIキー |
RBFNBHWANRSGPG-VIFPVBQESA-N |
異性体SMILES |
COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)F)N |
正規SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


